molecular formula C14H14OS B14262452 Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- CAS No. 169332-19-8

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-

Cat. No.: B14262452
CAS No.: 169332-19-8
M. Wt: 230.33 g/mol
InChI Key: IZHBJNCNPTWSQC-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- is an organic compound with the molecular formula C14H14OS It is a derivative of benzene, where a methyl group and a phenylsulfinylmethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- typically involves the reaction of benzyl chloride with phenylsulfinylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- involves its interaction with various molecular targets and pathways. The phenylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-(phenylsulfonyl)-: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfinyl group.

    Benzene, 1-methyl-4-(phenylmethyl)-: Features a phenylmethyl group instead of a phenylsulfinylmethyl group.

Uniqueness

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- is unique due to the presence of the phenylsulfinylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfinyl group can undergo specific oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

169332-19-8

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

1-(benzenesulfinylmethyl)-4-methylbenzene

InChI

InChI=1S/C14H14OS/c1-12-7-9-13(10-8-12)11-16(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

IZHBJNCNPTWSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2

Origin of Product

United States

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